molecular formula C19H23NO2S B10970049 4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B10970049
M. Wt: 329.5 g/mol
InChI Key: UGWFROFVZOIFSR-UHFFFAOYSA-N
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Description

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a tetrahydronaphthalene ring, which is further substituted with a propyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydronaphthalene Core: The starting material, 1,2,3,4-tetrahydronaphthalene, is prepared through the hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

    Introduction of the Propyl Group: The tetrahydronaphthalene is then alkylated using propyl bromide in the presence of a strong base like sodium hydride to form 1-propyl-1,2,3,4-tetrahydronaphthalene.

    Sulfonamide Formation: The final step involves the reaction of 1-propyl-1,2,3,4-tetrahydronaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the tetrahydronaphthalene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-propylnaphthalene and 1,2,3,4-tetrahydronaphthalene share structural similarities but lack the sulfonamide group.

    Sulfonamides: Compounds such as benzenesulfonamide and toluenesulfonamide have similar functional groups but different aromatic cores.

Uniqueness

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is unique due to its combination of a tetrahydronaphthalene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H23NO2S/c1-2-6-15-11-13-17(14-12-15)23(21,22)20-19-10-5-8-16-7-3-4-9-18(16)19/h3-4,7,9,11-14,19-20H,2,5-6,8,10H2,1H3

InChI Key

UGWFROFVZOIFSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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